molecular formula C16H14ClNO5S B11060114 methyl 2-chloro-6,8-dimethyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxylate 5,5-dioxide

methyl 2-chloro-6,8-dimethyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxylate 5,5-dioxide

Cat. No.: B11060114
M. Wt: 367.8 g/mol
InChI Key: PNLCUWYDOWYDEB-UHFFFAOYSA-N
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Description

METHYL 2-CHLORO-6,8-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of oxathiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-CHLORO-6,8-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of the dibenzo[b,f][1,4,5]oxathiazepine core, followed by chlorination and methylation steps. Common reagents used in these reactions include chlorinating agents like thionyl chloride and methylating agents such as methyl iodide. The reaction conditions usually involve refluxing in organic solvents like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as solvent recycling and catalyst reuse are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-CHLORO-6,8-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

METHYL 2-CHLORO-6,8-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-CHLORO-6,8-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 2-CHLORO-6,8-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXYLATE include other oxathiazepines and related heterocyclic compounds. Examples include:

  • 2-Chloro-6,8-dimethyl-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[b,f][1,4,5]oxathiazepine
  • Methyl 2-chloro-6,8-dimethyl-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxylate.

Uniqueness

What sets METHYL 2-CHLORO-6,8-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXYLATE apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. These properties make it particularly valuable for certain applications, such as targeted drug design and the development of specialized materials.

Properties

Molecular Formula

C16H14ClNO5S

Molecular Weight

367.8 g/mol

IUPAC Name

methyl 2-chloro-6,8-dimethyl-5,5-dioxobenzo[c][5,1,2]benzoxathiazepine-3-carboxylate

InChI

InChI=1S/C16H14ClNO5S/c1-9-4-5-13-12(6-9)18(2)24(20,21)15-7-10(16(19)22-3)11(17)8-14(15)23-13/h4-8H,1-3H3

InChI Key

PNLCUWYDOWYDEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C(=C3)Cl)C(=O)OC)S(=O)(=O)N2C

Origin of Product

United States

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